Product packaging for 2-Methyl-1,4-diazepane(Cat. No.:CAS No. 65974-17-6)

2-Methyl-1,4-diazepane

Cat. No.: B1592167
CAS No.: 65974-17-6
M. Wt: 114.19 g/mol
InChI Key: KMRLPKVQSAHVSQ-UHFFFAOYSA-N
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Description

Historical Context and Significance of Diazepane Scaffolds in Heterocyclic Chemistry

Diazepane scaffolds, which are seven-membered heterocyclic rings containing two nitrogen atoms, hold a significant place in the history of medicinal chemistry. cymitquimica.com Their prominence grew from the discovery of benzodiazepines, compounds featuring a benzene (B151609) ring fused to a diazepine (B8756704) ring. nih.gov These compounds were recognized as "privileged structures," a term used to describe molecular frameworks that are able to bind to multiple, unrelated biological targets, making them excellent starting points for drug discovery. nih.govresearchgate.net

The versatility of the diazepine scaffold has made it a staple for medicinal chemists in designing enzyme inhibitors, G-protein coupled receptor (GPCR) ligands, and other biologically active molecules. researchgate.netibmmpeptide.com The seven-membered ring provides a flexible yet constrained conformation that allows for the precise spatial arrangement of substituents, influencing binding affinity and selectivity for biological targets. nih.govnih.gov This inherent structural advantage has cemented the importance of diazepine-based compounds in the ongoing search for novel therapeutics for a wide range of human diseases, including cancer and inflammation. nih.gov The continuous exploration of diazepine derivatives is a testament to their enduring value in heterocyclic chemistry and drug design. chemrxiv.orgresearchgate.net

Structural Classification and Nomenclature of 2-Methyl-1,4-Diazepane

This compound is classified as a saturated, seven-membered heterocyclic compound. smolecule.com The core of the molecule is a 1,4-diazepane ring, which indicates a seven-membered ring containing two nitrogen atoms at positions 1 and 4. researchgate.net The "2-Methyl" prefix specifies the attachment of a methyl group at the second carbon atom of the ring.

The systematic IUPAC name for this compound is this compound. nih.gov It is also referred to as hexahydro-2-methyl-1H-1,4-diazepine. chemscene.com The presence of the methyl group introduces a chiral center at the C2 position, meaning the compound can exist as two distinct enantiomers, (R)-2-methyl-1,4-diazepane and (S)-2-methyl-1,4-diazepane. This chirality is a critical feature, as different enantiomers can exhibit distinct biological activities and interactions.

Below is a table summarizing the key structural and chemical properties of this compound.

PropertyValue
Molecular Formula C₆H₁₄N₂
Molecular Weight 114.19 g/mol
IUPAC Name This compound
CAS Number 65974-17-6
Canonical SMILES CC1NCCCNC1
InChI Key HQVCOCIUHKFIFY-UHFFFAOYSA-N
Classification Saturated Heterocycle (Diazepane)

Data sourced from PubChem and ChemScene. nih.govchemscene.com

Overview of Current Research Trends in this compound Chemistry

Contemporary research on this compound primarily revolves around its application as a versatile building block in the synthesis of more complex molecules, particularly for the pharmaceutical industry. smolecule.com Its scaffold is incorporated into various compounds designed to interact with specific biological targets.

Synthesis of Chiral Derivatives: A significant area of research focuses on the stereoselective synthesis of this compound's enantiomers. The development of practical synthetic routes to produce specific chiral forms, such as (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, is crucial for producing key intermediates for drugs. researchgate.netthieme-connect.com For instance, this specific intermediate is essential for the synthesis of the Rho-kinase inhibitor K-115. researchgate.netthieme-connect.com Methods like intramolecular Fukuyama-Mitsunobu cyclization starting from commercially available chiral precursors like (S)- or (R)-2-aminopropan-1-ol have been established for this purpose. researchgate.netthieme-connect.com Furthermore, biocatalytic methods using imine reductases (IREDs) have been developed for the asymmetric synthesis of chiral 1,4-diazepanes, offering an effective way to construct these valuable pharmaceutical building blocks with high enantiomeric excess. acs.orgdiva-portal.org

Role in Medicinal Chemistry: The this compound moiety is a key component in the design of various therapeutic agents. Research has shown its incorporation into potent 5-HT₆ antagonists for potential use in cognitive disorders. openpharmaceuticalsciencesjournal.com It also serves as a scaffold for farnesyltransferase inhibitors with potential applications in cancer therapy. researchgate.net In the context of the SARS-CoV-2 pandemic, the diazepane scaffold was used as a starting point for the hit-to-lead optimization of Mpro inhibitors, where modifications to the ring, including the potential addition of substituents, were explored to enhance binding affinity. acs.org The cognition-enhancing effects of certain (S)-2-methyl-1,4-diazepane derivatives have also been demonstrated, highlighting their potential as σ1 receptor agonists. researchgate.net

The research findings underscore the compound's importance as a foundational structure in the development of targeted therapies. The ability to synthesize specific stereoisomers and functionalize the diazepane ring allows for the fine-tuning of molecular properties to achieve desired biological activity.

Research AreaFocusExample Application
Asymmetric Synthesis Development of stereoselective synthetic routes.Synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate for the Rho-kinase inhibitor K-115. researchgate.netthieme-connect.com
Biocatalysis Use of enzymes for chiral synthesis.Imine reductase-catalyzed intramolecular reductive amination to produce chiral 1,4-diazepanes. acs.orgdiva-portal.org
Medicinal Chemistry Incorporation into biologically active compounds.Design of 5-HT₆ antagonists, farnesyltransferase inhibitors, and σ1 receptor agonists. researchgate.netopenpharmaceuticalsciencesjournal.comresearchgate.net
Drug Discovery Scaffold for hit-to-lead optimization.Development of SARS-CoV-2 Mpro inhibitors. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2 B1592167 2-Methyl-1,4-diazepane CAS No. 65974-17-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-6-5-7-3-2-4-8-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRLPKVQSAHVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90616573
Record name 2-Methyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65974-17-6
Record name 2-Methyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,4-diazepane
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Advanced Synthetic Methodologies for 2 Methyl 1,4 Diazepane and Its Derivatives

Strategies for the Formation of the Seven-Membered 1,4-Diazepane Ring System

The construction of the 1,4-diazepane ring system is often challenging due to the entropic disadvantage of forming a seven-membered ring. However, various strategic approaches have been developed to overcome this hurdle, ranging from classical cyclization reactions to modern multicomponent protocols.

Intramolecular cyclization is a foundational strategy for forming the 1,4-diazepane ring. This approach typically involves a linear precursor containing two nitrogen nucleophiles separated by an appropriate carbon chain, which is induced to cyclize.

A common method involves the cyclization of a diamine precursor. For instance, 2-methyl-1,4-diazepane hydrobromide can be synthesized from 2-methyl-1,4-diaminobutane via intramolecular cyclization under acidic conditions using hydrobromic acid.

More sophisticated cyclization reactions are also employed. The Mitsunobu and Fukuyama-Mitsunobu reactions represent powerful methods for achieving intramolecular cyclization under mild conditions. The Mitsunobu reaction facilitates the dehydrative coupling of primary or secondary alcohols to form various functional groups, including amines. A practical, large-scale synthesis of (S)-4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline, a Rho-kinase inhibitor, utilizes an intramolecular Mitsunobu reaction as a key step to form the chiral diazepane ring with a 90% yield. Similarly, the Fukuyama-Mitsunobu cyclization of an N-nosyl diamino alcohol, derived from commercially available (S)-2-aminopropan-1-ol, has been successfully used to construct the chiral 1,4-diazepane core of another Rho-kinase inhibitor intermediate, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate.

Another approach involves the intramolecular coupling of amino acids using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This strategy has been used in the synthesis of 1,2,4-trisubstituted 1,4-diazepanes starting from enantiomerically pure amino acids.

Table 1: Examples of Intramolecular Cyclization Reactions for 1,4-Diazepane Synthesis

Precursor Type Reaction Key Reagents Product Type Reference
Diamine Acid-catalyzed cyclization Hydrobromic acid This compound hydrobromide
Diamino alcohol Mitsunobu reaction Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃) (S)-2-Methyl-1,4-diazepane derivative
N-nosyl diamino alcohol Fukuyama-Mitsunobu cyclization DEAD, PPh₃ (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate

Reductive cyclization, often involving the formation of an imine or iminium ion intermediate followed by reduction, is another effective method for synthesizing the 1,4-diazepane ring. This strategy is particularly useful for creating specific substitution patterns and stereocenters.

An intramolecular reductive cyclization of a chiral 2,3-diaminopropionic ester has been shown to produce a chiral 6-benzyloxycarbonylaminohexahydro-1H-1,4-diazepine with high optical purity. This process proceeds through an intermediate iminium salt. A similar intramolecular reductive cyclization method was used to convert (S)-2,3-diaminopropylaminoacetate into a key intermediate for a serotonin-3 receptor antagonist with over 99% enantiomeric excess.

In an alternative approach, the reduction of cyclic amides (lactams) can yield the desired diazepane ring. For example, 6-benzyloxycarbonylaminohexahydro-1H-1,4-diazepin-5-one can be reduced with diisobutylaluminium hydride (DIBAL-H) to produce the corresponding optically active amine. Furthermore, a method for synthesizing novel piperazine (B1678402) and 1,4-diazepane annulated β-lactams involves the hydride reduction of 4-imidoyl-1-(3-haloalkyl)azetidin-2-ones, which has proven to be an efficient route to 2-substituted 1,4-diazepanes.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, offer a highly efficient and convergent route to complex heterocyclic systems like 1,4-diazepanes.

A user-friendly, one-pot, three-component reaction has been developed for the direct stereoselective synthesis of 1,4-diazepane derivatives. This reaction combines 1,2-diamines, aromatic aldehydes, and 1,3-dicarbonyl compounds, and can even proceed efficiently without a solvent or catalyst.

Isocyanide-based MCRs, such as the Ugi four-component reaction (Ugi-4CR), have emerged as a powerful strategy for building libraries of 1,4-benzodiazepine (B1214927) derivatives. A common strategy, termed Ugi-deprotection-cyclization (UDC), involves an initial Ugi reaction using a bifunctional starting material, such as N-Boc-glycinal. Following the Ugi reaction, the protecting group is removed, and the newly freed amine undergoes spontaneous condensation with an orthogonal functional group (like an ester or ketone) on the same molecule to form the seven-membered diazepine (B8756704) ring. This approach allows for the creation of diverse 1,4-benzodiazepines with multiple points of substitution.

Another example is the rhodium-catalyzed multicomponent [5+2] cycloaddition reaction between pyridines and 1-sulfonyl-1,2,3-triazoles, which leads to the formation of biologically active 1,4-diazepine compounds through the generation of air-stable azomethine ylides.

The synthesis of enantiomerically pure this compound is of great importance, as the stereochemistry at the C2 position often has a profound impact on biological activity. Several stereoselective strategies have been developed to access specific isomers.

Asymmetric reductive amination is one of the most vital reactions for preparing chiral amines and has been successfully applied to the synthesis of chiral 1,4-diazepanes. This method typically involves the intramolecular cyclization of an aminoketone precursor to form a cyclic imine, which is then asymmetrically reduced to the desired chiral amine.

This transformation can be achieved using both metal-based catalysts and biocatalysts. For instance, the chiral diazepane core of the insomnia drug Suvorexant was synthesized on a large scale via intramolecular asymmetric reductive amination of an aminoketone using a ruthenium-based transfer hydrogenation catalyst, affording the desired (R)-isomer in 97% yield and 94.5% enantiomeric excess.

More recently, enzymatic approaches using imine reductases (IREDs) have gained prominence. An enzymatic intramolecular asymmetric reductive amination has been developed that provides access to both (R)- and (S)-isomers of substituted 1,4-diazepanes with high enantioselectivity. By selecting enantiocomplementary IREDs, such as one from Leishmania major (R-selective) and another from Micromonospora echinaurantiaca (S-selective), specific enantiomers of pharmacologically important diazepanes can be produced. Protein engineering has been used to further enhance the catalytic efficiency of these enzymes; for example, a double mutant of the Leishmania major IRED showed a 61-fold increase in catalytic efficiency. This biocatalytic method has been used to access a range of chiral 1,4-diazepanes with high enantiomeric excess (93% to >99%).

Table 2: Catalysts for Asymmetric Reductive Amination in 1,4-Diazepane Synthesis

Catalyst Type Catalyst Example Substrate Product Configuration Enantiomeric Excess (ee) Reference
Metal Catalyst (S,S)-RuCl(p-cymene)(TsDPEN) Aminoketone precursor for Suvorexant (R) 94.5%
Biocatalyst (IRED) IRED from Leishmania major (IR1) 5-chloro-2-(5-oxo-hexan-2-ylamino)benzo[d]oxazole (R) High
Biocatalyst (IRED) IRED from Micromonospora echinaurantiaca (IR25) 5-chloro-2-(5-oxo-hexan-2-ylamino)benzo[d]oxazole (S) High

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials to synthesize a chiral target molecule. This approach is a powerful strategy for accessing optically active 1,4-diazepanes.

Syntheses starting from enantiomerically pure amino acids like (S)-alanine and (S)-leucine have been developed to produce 1,2,4-trisubstituted 1,4-diazepanes. In these methods, the inherent chirality of the starting amino acid is transferred to the final diazepane product. The synthesis can be performed in solution or adapted for solid-phase organic synthesis, which allows for the creation of compound libraries. For example, (S)-alanine can be attached to a solid support via reductive amination, followed by a series of reaction steps to build the diazepane ring, and finally cleaved to yield the chiral 1,2,4-trisubstituted 1,4-diazepane. This strategy has been used to produce potent and selective σ1 receptor ligands, where a methyl group at the 2-position, derived from alanine, contributes to high affinity.

Stereoselective Synthesis of Chiral this compound Isomers

Enzymatic Catalysis in Enantioselective Synthesis (e.g., Imine Reductases)

Enzymatic catalysis, particularly employing imine reductases (IREDs), has emerged as a powerful and environmentally friendly method for the enantioselective synthesis of chiral 1,4-diazepanes, including the 2-methyl substituted core. acs.orgresearchgate.net This biocatalytic approach offers high enantioselectivity and operates under mild conditions, providing a significant advantage over traditional chemical methods.

A key development in this area is the use of IREDs for intramolecular asymmetric reductive amination of aminoketone precursors. acs.orgresearchgate.net Researchers have successfully identified and engineered enantiocomplementary IREDs to produce both (R)- and (S)-enantiomers of 1,4-diazepane derivatives with high enantiomeric excess (ee). For instance, an (R)-selective IRED from Leishmania major (IR1) and an (S)-selective IRED from Micromonospora echinaurantiaca (IR25) have been utilized for the synthesis of a chiral diazepane precursor for the anti-insomnia drug suvorexant. acs.orgresearchgate.net

To enhance the efficiency of these biocatalysts, protein engineering techniques such as saturation mutagenesis and iterative combinatorial mutagenesis have been applied. A notable success is the development of a double mutant of IR1, Y194F/D232H, which demonstrated a 61-fold increase in catalytic efficiency compared to the wild-type enzyme. acs.orgresearchgate.netdiva-portal.org This engineered enzyme enabled preparative-scale biotransformation, yielding the desired (R)-diazepane with an 81% isolated yield and greater than 99% ee. mdpi.com The improved activity of the mutant has been rationalized through density functional theory calculations and molecular dynamics simulations, which provide insight into the molecular basis of the enhanced catalysis. acs.orgresearchgate.netdiva-portal.org

The application of these optimized IREDs has been extended to a range of substituted 1,4-diazepanes, consistently achieving high enantioselectivity (93% to >99% ee). acs.orgresearchgate.netdiva-portal.org This methodology presents a green and efficient alternative to chemical routes that often rely on transition metal catalysts and organic solvents. mdpi.com

Table 1: Performance of Imine Reductases in the Synthesis of Chiral 1,4-Diazepanes

Enzyme Source Target Enantiomer Catalytic Efficiency (s⁻¹mM⁻¹) Enantiomeric Excess (ee) Reference
IR1 (Wild-Type) Leishmania major (R) 0.027 High acs.orgresearchgate.netdiva-portal.orgresearchgate.net
IR1 (Y194F/D232H) Leishmania major (R) 1.647 (61-fold increase) >99% acs.orgresearchgate.netdiva-portal.orgresearchgate.net
IR25 Micromonospora echinaurantiaca (S) 0.962 High acs.orgresearchgate.netdiva-portal.orgresearchgate.net

Functionalization and Derivatization Strategies on the this compound Core

The this compound scaffold serves as a versatile template for the development of new therapeutic agents. Its functionalization and derivatization are key to modulating its pharmacological properties.

The nitrogen atoms of the 1,4-diazepane ring are primary sites for modification. N-alkylation and N-acylation reactions are commonly employed to introduce a wide variety of substituents. For instance, N-acylation of a commercially available lactam precursor with an acyl chloride, followed by C-acylation, provides substrates for further functionalization. nih.gov Palladium-catalyzed decarboxylative asymmetric allylic alkylation has been used to introduce gem-disubstitution on the diazepanone ring, a strategy that can block metabolically labile sites and potentially improve the pharmacokinetic profile of the molecule. nih.gov

Selective transformations of functional groups on the this compound core are crucial for building molecular complexity. The choice of protecting groups plays a significant role in directing these transformations. For example, a Boc (tert-butoxycarbonyl) group can be used to protect one nitrogen atom, allowing for selective functionalization of the other. This strategy facilitates the introduction of various functional groups through reactions like oxidation, reduction, and substitution. The use of directing groups, such as a temporary methyl ester on a carboxy-thiophene moiety, can guide alkylation to a specific nitrogen atom on the diazepane ring.

The this compound scaffold can be incorporated into larger molecular architectures to create conjugates and hybrid systems with novel properties. This approach is particularly relevant in drug discovery for creating targeted therapies. For example, pyrrolobenzodiazepine (PBD) derivatives, which are potent antitumor agents, have been conjugated to targeting moieties. sci-hub.se A strategy involving a diazepine-ring-opened PBD prodrug has been developed where the active PBD is released upon entering the target cell. sci-hub.se Similarly, hybrid molecules containing the pyrrolo[2,1-c] mdpi.comvulcanchem.combenzodiazepine (B76468) system and minor-groove-binding oligopyrrole carriers have been synthesized to enhance DNA-binding properties. acs.org

Protecting Group Strategies in this compound Synthesis

The use of protecting groups is fundamental in the multi-step synthesis of complex molecules like this compound and its derivatives. Orthogonal protecting groups are often required to selectively unmask reactive sites for subsequent reactions. mdpi.com

Commonly used nitrogen protecting groups in diazepane synthesis include:

Boc (tert-butoxycarbonyl): This acid-labile group is widely used due to its stability under various reaction conditions and ease of removal. vulcanchem.comnih.gov It enhances solubility in organic solvents and can be introduced using Boc-anhydride. vulcanchem.com

Cbz (carboxybenzyl): This group is typically removed by catalytic hydrogenation. vulcanchem.com

Ns (2-nitrobenzenesulfonyl): The Ns group can serve as both a protecting and activating group for amines and can be removed under mild conditions. researchgate.net

Electron-rich p-anisoyl lactam: This protecting group has been shown to be crucial for achieving high enantioselectivity in palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones. nih.gov

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Transitioning a synthetic route from laboratory scale to industrial production requires careful optimization of reaction conditions to ensure safety, cost-effectiveness, and high yields.

For the synthesis of chiral 1,4-diazepanes, both chemical and biocatalytic routes have been optimized for large-scale production. In a chemical approach, a ruthenium-catalyzed intramolecular asymmetric reductive amination was successfully run on a scale greater than 100 kg, affording the desired product in 97% yield and 94.5% enantiomeric excess. mdpi.com

In biocatalytic routes, optimization involves not only enzyme engineering but also the reaction environment. For instance, in the transaminase-catalyzed synthesis of a diazepane intermediate, employing a moderate pH and slow addition of the substrate solution helped to achieve a 71% yield on a multigram scale. mdpi.com The use of heteropolyacids as catalysts has also been explored to improve yields and shorten reaction times in the synthesis of 1,4-diazepine derivatives. mdpi.com

Table 2: Comparison of Synthetic Routes for a Chiral Diazepane Intermediate

Method Catalyst/Enzyme Scale Yield Enantiomeric Excess (ee) Reference
Ru-catalyzed Reductive Amination (S,S)-RuCl(p-cymene)ArSO₂DPEN variant >100 kg 97% 94.5% mdpi.com
Tandem Transamination/Annulation (R)-selective Transaminase Multigram 71% >99% mdpi.com
IRED-catalyzed Reductive Amination IRED (Y194F/D232H mutant) 100 mL 81% >99% mdpi.com

Sophisticated Spectroscopic and Structural Elucidation of 2 Methyl 1,4 Diazepane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Configurational Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of 2-methyl-1,4-diazepane, offering detailed insights into its molecular framework.

1D NMR (¹H, ¹³C) for Structural Assignment

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for the initial structural assignment of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. The chemical shifts (δ) are indicative of the electronic environment, while the splitting patterns (multiplicity) reveal the number of neighboring protons. For instance, the methyl group protons typically appear as a doublet, coupled to the adjacent methine proton. The methylene (B1212753) and amine protons exhibit more complex multiplets due to their various couplings within the diazepane ring.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the this compound ring are influenced by their proximity to the nitrogen atoms and the methyl substituent. For example, a study on homopiperazine (B121016) (1,4-diazepane) in CDCl₃ reported chemical shifts for the carbon atoms at 47.8 ppm and 51.5 ppm, with the C-6 carbon appearing at 33.3 ppm. mdpi.com

A representative, though not specific to the title compound, dataset for a substituted diazepine (B8756704) derivative provides an example of the types of shifts observed. researchgate.net

Interactive Data Table: Representative ¹H and ¹³C NMR Data for a Substituted Diazepine Derivative

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C2-H 3.5-3.7 (m) 50.8
C3-H₂ 2.8-3.0 (m) 33.0
C5-H₂ 3.1-3.3 (m) 51.8
C6-H₂ 1.8-2.0 (m) 26.2
C7-H₂ 2.5-2.7 (m) 50.9
N1-H 1.5-2.5 (br s) -
N4-H 1.5-2.5 (br s) -

Note: This is generalized data and will vary based on substitution and solvent.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for unambiguously assigning the structure and stereochemistry of this compound by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. libretexts.org Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically within two to three bonds. This is crucial for tracing the connectivity of the protons around the diazepane ring and confirming the position of the methyl group. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. nih.govingentaconnect.com Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of carbon resonances based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four). researchgate.netresearchgate.netnih.gov This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, an HMBC correlation between the methyl protons and the C2 and C3 carbons of the diazepane ring would confirm the location of the methyl group.

The combination of these 2D NMR experiments allows for a complete and detailed structural map of the this compound molecule. researchgate.netemerypharma.com

Mass Spectrometry (MS) for Molecular Identity and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to assess its purity.

High-Resolution Mass Spectrometry (HRESIMS, UPLC-QTOF)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm) of the theoretical value. rsc.org This precision allows for the unambiguous determination of the molecular formula. Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions from the analyte. rsc.org

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight (UPLC-QTOF) mass spectrometry is a powerful combination for analyzing complex mixtures. researchgate.netresearchgate.netnih.govjmb.or.kr The UPLC system separates the components of a sample, which are then introduced into the QTOF mass spectrometer for high-resolution mass analysis. This is particularly useful for confirming the identity of the main component and identifying any co-eluting impurities. researchgate.net

LC-MS/MS for Impurity Detection and Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the detection and quantification of trace-level impurities and for studying the metabolic fate of compounds. nih.govjapsonline.com In this technique, a precursor ion (e.g., the molecular ion of an impurity) is selected in the first mass analyzer, fragmented, and the resulting product ions are analyzed in a second mass analyzer. researchgate.netakjournals.com This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity and is essential for identifying and quantifying known and unknown impurities in a drug substance. researchgate.net It is also the gold standard for metabolite profiling, allowing for the identification of metabolic products in biological matrices.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. rsc.orgvscht.cz

The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

N-H Stretch: Secondary amines typically show one or two bands in the region of 3300-3500 cm⁻¹. The presence of hydrogen bonding can broaden these peaks.

C-H Stretch: The stretching vibrations of C-H bonds in alkanes are observed in the 2850-3000 cm⁻¹ region. libretexts.org

C-N Stretch: These vibrations typically appear in the fingerprint region, between 1000-1250 cm⁻¹. spectroscopyonline.com

CH₂ Bend (Scissoring): This vibration is expected around 1450-1470 cm⁻¹. spectroscopyonline.com

The specific frequencies and intensities of these bands can provide valuable information about the molecular structure and bonding within the this compound molecule.

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
N-H Stretch 3300-3500
C-H (alkane) Stretch 2850-3000
CH₂ Bend (Scissoring) 1450-1470

X-ray Crystallography for Solid-State Structure and Conformational Studies

Analysis of Crystal Packing and Conformational Flexibility

Further research involving the synthesis of high-quality single crystals of this compound and subsequent X-ray diffraction analysis would be required to provide the data necessary for a comprehensive discussion on these topics.

Chemical Reactivity and Transformation Pathways of 2 Methyl 1,4 Diazepane

Oxidation Reactions and N-Oxide Formation

The nitrogen atoms within the 2-methyl-1,4-diazepane ring are susceptible to oxidation, a reaction that can lead to the formation of corresponding N-oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peracids. smolecule.com The presence of the methyl group at the second position of the diazepane ring can influence the reactivity and the regioselectivity of the oxidation. smolecule.com

The oxidation of similar diazepine (B8756704) systems has been studied, providing insights into the likely behavior of this compound. For instance, the oxidation of 3H-1,2-diazepines with m-chloroperbenzoic acid (m-CPBA) has been shown to selectively produce the 2-oxides, which are thermodynamically more stable than the 1-oxide counterparts. rsc.org This selectivity is attributed to the greater capacity of the 2-oxide to delocalize the positive charge through the conjugated system. rsc.org In the context of antipsychotic drugs with a dibenzodiazepine core, oxidation with reagents like hydrogen peroxide or m-CPBA has been used to synthesize N-oxide metabolites. thieme-connect.com

A variation of the Polonovski reaction offers another pathway involving N-oxide formation. In this method, a tertiary amine is oxidized to its N-oxide, which is then treated with an activating agent like iron(II) to facilitate the removal of an alkyl group. rsc.org This process proceeds through the formation of an iminium species that is subsequently hydrolyzed. rsc.org

Table 1: Oxidation Reactions of Diazepane Analogs

ReactantOxidizing AgentProduct(s)Reference
3H-1,2-Diazepinesm-Chloroperbenzoic acid (m-CPBA)2-Oxides rsc.org
Clozapine (B1669256) (a dibenzodiazepine)Hydrogen peroxide or m-CPBAClozapine N-oxide thieme-connect.com
Tertiary AminesPeroxide or peroxyacid, then Iron(II)Secondary amine and aldehyde rsc.org

Reduction Reactions and Amine Derivative Formation

This compound can undergo reduction reactions to form various amine derivatives. smolecule.com Common reducing agents for this type of transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). smolecule.com These reagents can reduce susceptible functional groups that may be present on derivatives of the this compound core. For example, if the diazepane ring is part of a larger molecule containing an ester or a ketone, these groups can be reduced to alcohols.

The reduction of ester derivatives of related heterocyclic systems to form alcohols is a well-established transformation. libretexts.org For instance, the reduction of esters with LiAlH₄ proceeds through a nucleophilic acyl substitution to form an aldehyde intermediate, which is then rapidly reduced to a primary alcohol. libretexts.org

Nucleophilic Substitution Reactions

The nitrogen atoms of the this compound ring possess lone pairs of electrons, making them nucleophilic. This property allows them to participate in nucleophilic substitution reactions, where they can displace a leaving group on another molecule. smolecule.comrammohancollege.ac.in For example, the hydrobromide salt of this compound can react with nucleophiles like sodium azide (B81097) or potassium cyanide, where the bromide ion is substituted. smolecule.com

The rate and mechanism of nucleophilic substitution reactions are influenced by several factors, including the nature of the substrate, the strength of the nucleophile, the stability of the leaving group, and the solvent. rammohancollege.ac.inmasterorganicchemistry.com These reactions can proceed through different mechanisms, such as Sₙ1 or Sₙ2. masterorganicchemistry.comsavemyexams.com In an Sₙ2 reaction, the rate is dependent on the concentration of both the nucleophile and the substrate, and it involves a single, concerted step. rammohancollege.ac.inmasterorganicchemistry.com In contrast, an Sₙ1 reaction is a two-step process where the rate-determining step is the formation of a carbocation intermediate. savemyexams.com

The introduction of functional groups onto the 1,4-diazepane core often involves nucleophilic substitution. For example, the synthesis of certain derivatives involves the alkylation of the diazepane nitrogen with a suitable electrophile, such as an alkyl halide. vulcanchem.com Similarly, the reaction of 1,4-diazepane derivatives with isocyanates or isothiocyanates leads to the formation of urea (B33335) or thiourea (B124793) derivatives, respectively, through a nucleophilic addition-elimination mechanism. scirp.org

Table 2: Examples of Nucleophilic Substitution Reactions Involving Diazepane Derivatives

Diazepane DerivativeReagentProduct TypeReference
1-(Cyclopropanesulfonyl)-1,4-diazepane4-(Chloromethyl)-2-methylthiazoleAlkylated diazepane vulcanchem.com
1-Benzhydryl-1,4-diazepaneAryl isocyanates/isothiocyanatesPhenylcarboxamide/carbothioamide derivatives scirp.org
This compound hydrobromideSodium azide or potassium cyanideSubstituted diazepane smolecule.com

Mechanisms of Ester Hydrolysis in Diazepane Derivatives

Ester derivatives of this compound can undergo hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base. savemyexams.com

Acid-Catalyzed Ester Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org Subsequent proton transfer and elimination of the alcohol lead to the formation of the carboxylic acid. libretexts.org This reaction is generally reversible, and the equilibrium can be shifted towards the products by using a large excess of water. savemyexams.comchemistrysteps.com

Base-Promoted Ester Hydrolysis (Saponification): Base-promoted hydrolysis, also known as saponification, is an irreversible process. savemyexams.commasterorganicchemistry.com A hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. masterorganicchemistry.com The alkoxide ion is then eliminated, forming a carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form a carboxylate salt, which drives the reaction to completion. chemistrysteps.commasterorganicchemistry.com

The mechanism of ester hydrolysis can be influenced by the structure of the ester. For most esters, the reaction proceeds through an acyl-oxygen cleavage (AAC2 for acid catalysis and BAC2 for base catalysis). ucoz.com However, for esters with a tertiary alkyl group, an alkyl-oxygen cleavage (AAL1) can occur under acidic conditions due to the stability of the resulting tertiary carbocation. chemistrysteps.comucoz.com

Investigation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics provides information about the rate of a chemical reaction and the factors that influence it, while thermodynamics describes the energy changes that occur during a reaction. For reactions involving this compound and its derivatives, both kinetic and thermodynamic data are crucial for understanding and optimizing reaction conditions.

Kinetic studies of complexation reactions involving diazepane-based ligands have been performed. For example, the kinetics of complex formation between gallium(III) and diazepane-based ligands like DATAm and DATA5m have been investigated using NMR spectroscopy. nih.gov These studies revealed that the transmetalation reactions occur through both spontaneous and hydroxide-assisted dissociation of the complex. nih.gov The half-lives for the dissociation of these complexes have been determined, providing a measure of their kinetic inertness. nih.gov

Thermodynamic parameters, such as enthalpy (ΔH) and entropy (ΔS) of reaction, can be determined by studying the temperature dependence of the equilibrium constant. For instance, the thermodynamics of the extraction of metal nitrates by a diazepane-based ligand were studied, revealing that the extraction process was exothermic (negative ΔH) but entropically unfavorable (negative ΔS). acs.org

The stability constants of metal complexes with diazepane-based ligands are a key thermodynamic measure of their stability. These constants have been determined for various metal ions with ligands containing the diazepane scaffold, providing insight into the strength of the metal-ligand interactions. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Studies of 2 Methyl 1,4 Diazepane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of diazepane systems. chemijournal.comresearchgate.net These methods allow for the optimization of molecular geometry and the calculation of various electronic properties that govern the molecule's stability and chemical behavior. iucr.orgresearchgate.net

Detailed research findings from DFT studies on related diazepine (B8756704) derivatives, often performed using basis sets like B3LYP/6-31G(d,p) or B3LYP/6-311++g(d,p), provide valuable data on the molecule's electronic landscape. researchgate.netresearchgate.netiucr.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. chemijournal.com

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule. researchgate.netresearchgate.net These maps are crucial for predicting how the molecule will interact with other chemical species, including biological targets. Other calculated parameters like ionization potential, electron affinity, electronegativity, hardness, and softness further quantify the reactivity of the molecule. researchgate.net Fukui functions can also be calculated to provide a more detailed understanding of local reactivity and site selectivity. researchgate.netijpcbs.com

Table 1: Representative Quantum Chemical Parameters for a Diazepane Derivative Note: The data below is representative of typical values found for diazepane derivatives in computational studies and may not correspond to 2-Methyl-1,4-diazepane itself.

ParameterCalculated ValueSignificance
HOMO Energy-6.2 eVEnergy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest empty orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.0 eVIndicates chemical stability and reactivity. chemijournal.com
Dipole Moment2.5 DebyeMeasures the polarity of the molecule. researchgate.net
Electrophilicity Index (ω)4.98A measure of the energy lowering of a molecule when it accepts electrons. researchgate.net

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The seven-membered ring of this compound is highly flexible, capable of adopting several low-energy conformations. Conformational analysis is therefore essential to identify the most stable spatial arrangements of the molecule, which in turn dictate its physical properties and biological activity.

Molecular mechanics and molecular dynamics (MD) simulations are powerful techniques used to explore the conformational landscape of flexible molecules like diazepanes. researchgate.net Studies on various 1,4-diazepane derivatives have shown that the ring typically prefers chair-like, boat, or twist-boat conformations. iucr.orgiucr.orgmdpi.org The specific conformation adopted depends on the nature and position of substituents on the ring. For instance, in a related diazepane derivative, the seven-membered ring was found to adopt a chair conformation, with substituents occupying either axial or equatorial positions to minimize steric hindrance. iucr.orgiucr.org

MD simulations provide a dynamic picture of the molecule's behavior over time, revealing the transitions between different conformations and their relative stabilities in various environments, such as in aqueous solution or within a lipid bilayer. nih.govchemrxiv.org These simulations can confirm the stability of docked poses in ligand-protein complexes and analyze the root-mean-square deviation (RMSD) and radius of gyration to understand conformational changes. nih.gov

Table 2: Example of Conformational Isomers and Relative Energies for a Diazepane Ring Note: This table illustrates typical findings from conformational analyses of diazepane rings. The specific energies are hypothetical.

ConformationRelative Energy (kcal/mol)Key Structural Features
Chair0.00Generally the most stable conformation, minimizes torsional strain. iucr.orgiucr.org
Twist-Chair1.5 - 2.5An intermediate energy conformation.
Boat3.0 - 5.0Higher energy due to flagpole interactions. iucr.org
Twist-Boat2.0 - 4.0Often more stable than the pure boat form.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme active site. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target recognition. For derivatives of this compound, docking studies can identify potential biological targets and elucidate the key interactions that contribute to binding affinity. researchgate.netnih.gov

In these studies, the 3D structure of the target protein is obtained from databases like the Protein Data Bank (PDB). iucr.org The ligand is then placed into the binding site, and its conformational and orientational space is explored. Scoring functions are used to estimate the binding affinity, typically expressed as a docking score in kcal/mol, with more negative values indicating stronger binding. scitechnol.comiucr.org

Docking studies on various diazepane-containing compounds have revealed their potential to interact with a range of biological targets, such as sigma receptors, protein kinases, and HDAC8. nih.govnih.govscitechnol.com The analysis of the docked poses highlights specific interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues in the binding pocket. nih.govjchemlett.com For example, a study on a diazepane derivative targeting the human oestrogen receptor revealed a good binding affinity with a score of -8.9 kcal/mol. iucr.orgiucr.org

Table 3: Representative Molecular Docking Results for Diazepane Derivatives Note: This data is compiled from studies on various diazepane derivatives and does not specifically represent this compound.

Target Protein (PDB ID)LigandDocking Score (kcal/mol)Key Interacting Residues
Casein Kinase 1 (CK1)Trifluoperazine (a related antipsychotic)-9.1Not specified scitechnol.com
Human Oestrogen Receptor (3ERT)2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one-8.9Not specified iucr.orgiucr.org
Bacillus subtilis (6UF6)1,4-diazepane linked piperidine (B6355638) derivative-7.9Not specified researchgate.net

Application of Machine Learning in the Design and Optimization of Diazepane Derivatives

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the design and optimization of novel therapeutic compounds. nih.gov These technologies can analyze vast datasets to build predictive models, identify structure-activity relationships (SAR), and generate new molecular structures with desired properties.

For diazepane derivatives, ML algorithms can be trained on existing data to predict biological activity, pharmacokinetic properties, or toxicity. Gradient descent is a common optimization algorithm used to train these models by minimizing the error between predicted and actual results. medium.comibm.com Quantitative Structure-Activity Relationship (QSAR) models, a form of data modeling, correlate molecular descriptors with biological activity, enabling the prediction of potency for newly designed compounds. nih.govnih.gov

Furthermore, generative ML models, such as autoencoders and generative adversarial networks (GANs), can be employed for de novo drug design. nih.gov These models can learn the underlying patterns in known active molecules and then generate novel diazepane scaffolds that are optimized for specific properties like high target affinity and good drug-likeness. Reinforcement learning can also be combined with generative chemistry to guide the design of molecules toward a specific therapeutic goal. nih.gov While specific applications to this compound are not widely documented, these powerful computational tools represent the frontier of rational drug design for this class of compounds.

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties

Early assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to reduce the high attrition rates in drug development. nih.gov In silico methods provide a rapid and cost-effective way to predict these pharmacokinetic and pharmacodynamic profiles before a compound is synthesized. nih.govmdpi.com

Various computational tools and web servers, such as SwissADME and admetSAR, are used to calculate a wide range of ADMET-related parameters. researchgate.netuff.br These predictions are based on the molecule's structure and physicochemical properties. Key predicted properties include lipophilicity (logP), aqueous solubility (logS), gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and potential for inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.govuff.brscitechnol.com

Drug-likeness models, such as Lipinski's Rule of Five, are applied to assess the oral bioavailability of a compound. scitechnol.com These rules consider parameters like molecular weight, logP, and the number of hydrogen bond donors and acceptors. scitechnol.com Toxicity predictions can also flag potential issues such as carcinogenicity or skin sensitization. jchemlett.com For diazepane derivatives, these in silico ADMET predictions are vital for prioritizing compounds for further experimental testing and for guiding the optimization of their pharmacokinetic profiles. researchgate.netresearchgate.net

Table 4: Predicted Pharmacokinetic Properties for a Representative Diazepane Derivative Note: The following data is illustrative of typical in silico predictions for drug-like molecules and is not specific to this compound.

PropertyPredicted Value/ClassificationImportance in Drug Development
Molecular Weight< 500 g/molInfluences absorption and distribution (Lipinski's Rule). scitechnol.com
logP (Lipophilicity)< 5Affects solubility, absorption, and membrane permeability (Lipinski's Rule). scitechnol.com
Aqueous Solubility (logS)GoodCrucial for absorption and formulation. researchgate.net
GI AbsorptionHighIndicates good potential for oral administration. uff.br
Blood-Brain Barrier (BBB) PermeantYes/NoDetermines if the compound can reach central nervous system targets. jchemlett.com
CYP450 Inhibitor (e.g., CYP3A4)NoLow potential for drug-drug interactions. acs.org
Lipinski's Rule of Five Violations0Predicts good oral bioavailability and drug-likeness. scitechnol.com

Biological and Pharmacological Investigations of 2 Methyl 1,4 Diazepane Derivatives

Design and Synthesis of Biologically Active 2-Methyl-1,4-Diazepane Scaffolds

The design and synthesis of derivatives based on the this compound core are driven by the pursuit of enhanced potency, selectivity, and favorable pharmacokinetic profiles. These efforts have led to the creation of compounds with significant biological activity.

Medicinal chemists have employed various strategies to synthesize and optimize this compound derivatives. A notable example is the practical, pilot-scale synthesis of (S)-4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline hydrochloride dihydrate, a potent Rho-kinase inhibitor. semanticscholar.org This synthesis addressed key challenges, including the regioselective chlorosulfonylation of 4-fluoroisoquinoline (B1268607) and the asymmetric construction of the (S)-2-methyl-1,4-diazepane moiety to ensure stereochemical purity. semanticscholar.org The development of this compound from Fasudil, another Rho-kinase inhibitor, highlights a common medicinal chemistry approach of modifying an existing pharmacophore to improve its activity. semanticscholar.org The introduction of a fluorine atom and a chiral methyl group dramatically enhanced its pharmacological action. semanticscholar.org

The 1,4-diazepane ring system is recognized for its utility in drug design, with derivatives demonstrating a broad spectrum of biological activities. jocpr.com Synthetic strategies often involve the reaction of corresponding diazepinone derivatives with appropriate amines. jocpr.com The versatility of the diazepine (B8756704) scaffold allows for the introduction of various substituents at different positions, enabling the exploration of a wide chemical space to identify novel therapeutic candidates. chemisgroup.usnih.gov

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity and for guiding the design of more potent and selective compounds. For derivatives of the broader 1,4-diazepane and benzodiazepine (B76468) classes, SAR studies have revealed key structural features that govern their pharmacological effects.

For instance, in the development of the Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P), it was found that this compound is a more selective inhibitor of Rho-kinase compared to its predecessor, HA-1077. nih.gov This improved selectivity is attributed to the specific substitutions on the core structure. nih.gov

Table 1: SAR Highlights for Selected Diazepane Derivatives
Compound/SeriesKey Structural FeatureImpact on Biological ActivityReference
(S)-4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinolineFluorine at C4 of isoquinoline (B145761) and (S)-methyl at C2' of diazepaneDramatically improved Rho-kinase inhibitory activity compared to Fasudil. semanticscholar.org
(S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P)Specific isoquinolinesulfonamide (B3044496) structureMore selective inhibitor of Rho-kinase compared to HA-1077. nih.gov

Mechanisms of Action at Molecular Targets

Derivatives of this compound exert their pharmacological effects by interacting with various molecular targets, including receptors and enzymes, and by modulating cellular signaling pathways.

The 1,4-diazepane scaffold has been identified as a promising framework for the development of ligands targeting specific receptors. A series of diazepane-containing derivatives have been synthesized and evaluated as sigma receptor (σR) ligands. nih.gov These studies revealed that benzofurane and quinoline-substituted diazepane derivatives exhibit high affinity for σR. nih.govnih.gov For example, a benzofurane derivative emerged as an optimal compound with high σ1R affinity. nih.govnih.gov

While direct binding data for this compound derivatives on serotonin (B10506) and dopamine (B1211576) receptors is not extensively detailed in the provided context, the broader class of diazepines and their analogues are known to interact with these receptor systems. For example, analogues of clozapine (B1669256) containing a dibenzo[b,e] semanticscholar.orgresearchgate.netdiazepine core show selective binding to dopamine and serotonin receptors. nih.gov Furthermore, the design of novel 5-HT6 antagonists has incorporated the 1,4-diazepane moiety, suggesting its suitability for targeting serotonin receptors. openpharmaceuticalsciencesjournal.com

Table 2: Receptor Binding Affinity of Selected Diazepane Derivatives
CompoundTarget ReceptorBinding Affinity (Ki)Reference
Benzofurane-substituted diazepane derivative (2c)Sigma-1 (σ1)High affinity nih.govnih.gov
Quinoline-substituted diazepane derivatives (2d, 3d)Sigma (σ)High affinity nih.govnih.gov

A significant area of investigation for this compound derivatives has been their role as enzyme inhibitors. As previously mentioned, (S)-4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline is a highly potent and selective Rho-kinase inhibitor. semanticscholar.org Another derivative, (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P), also demonstrates potent Rho-kinase inhibition with a Ki value of 1.6 nM. nih.gov

In addition to Rho-kinase, the 1,4-diazepane scaffold has been utilized to develop potent farnesyltransferase inhibitors. nih.gov A new class of these inhibitors demonstrated potencies in the low nanomolar range and were shown to block the growth of hormone-resistant prostate cancer cell lines. nih.gov

Table 3: Enzyme Inhibition by this compound Derivatives
CompoundTarget EnzymeInhibitory Potency (Ki/IC50)Reference
(S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P)Rho-kinaseKi = 1.6 nM nih.gov
1,4-diazepane scaffold-based compoundsFarnesyltransferaseLow nanomolar range nih.gov

The inhibition of molecular targets like Rho-kinase by this compound derivatives leads to the modulation of various cellular pathways. For instance, the Rho-kinase inhibitor H-1152P was found to suppress the phosphorylation of myristoylated alanine-rich C-kinase substance (MARCKS) in neuronal cells stimulated with lysophosphatidic acid. nih.gov This suggests that MARCKS, a protein widely recognized as a substrate of protein kinase C, may also be a target of Rho-kinase in neuronal cells, and its phosphorylation can be modulated by this class of compounds. nih.gov The ability of these compounds to interfere with such fundamental cellular processes underscores their therapeutic potential.

In Vitro and In Vivo Pharmacological Activity Assessments

Derivatives of the this compound scaffold have been the subject of extensive pharmacological investigation, revealing a broad spectrum of biological activities. These studies are crucial in elucidating the therapeutic potential of this chemical class across various disease models.

Evaluation of Anticancer Properties

The 1,4-diazepane nucleus is a recognized scaffold in the development of new chemotherapeutic agents. nih.gov Research has demonstrated that derivatives incorporating this seven-membered ring system can exhibit significant growth inhibitory, cytostatic, and cytotoxic activities against a wide array of human cancer cell lines. nih.gov

In one study, a novel series of 7-(1,4-diazepan)-substituted nih.govnih.govoxazolo[4,5-d]pyrimidines was synthesized and evaluated by the National Cancer Institute (NCI) against 60 different human cancer cell lines. nih.gov Following an initial single high-dose screening, select compounds advanced to a five-dose assay to determine their potency more accurately. Two compounds, 7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl nih.govnih.govoxazolo-[4,5-d]-pyrimidine and 7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl nih.govnih.govoxazolo[4,5-d]pyrimidine, emerged as particularly potent agents. nih.gov These derivatives displayed noteworthy efficacy across various cancer subpanels, demonstrating broad-spectrum activity. nih.gov The mechanism of such diazepine derivatives has been suggested to involve interactions with DNA, such as binding, cleaving, or cross-linking, or disrupting the energy metabolism of tumor cells by depleting ATP levels. nih.gov

Similarly, quinazoline-based pyrimidodiazepines have been investigated for their anticancer potential. semanticscholar.org One derivative, in particular, exhibited high cytotoxic activity, proving to be 10.0-fold more potent than the standard anticancer drug doxorubicin (B1662922) against ten different cancer cell lines. semanticscholar.org Further analysis suggested its mechanism of action might involve DNA binding. semanticscholar.org

Compound TypeActivity MetricValue RangeCancer Cell Line PanelsSource
7-(1,4-diazepan)-substituted nih.govnih.govoxazolo[4,5-d]pyrimidinesGrowth Inhibitory (GI50)0.9-1.9 µMVarious (NCI-60 panel) nih.gov
Cytostatic (TGI)2.1-3.6 µM
Cytotoxic (LC50)5.9-7.4 µM
Quinazoline-based Pyrimidodiazepine (Compound 16c)Cytotoxic Activity10-fold > Doxorubicin10 different cancer cell lines semanticscholar.org

Assessment of Antimicrobial and Antifungal Activities

The 1,4-diazepine scaffold is also a promising backbone for the development of new antimicrobial and antifungal agents. jocpr.com Various derivatives have been synthesized and screened against a range of pathogens, often showing significant activity.

For instance, a series of novel 1H-1,4-diazepines containing a pyrazolopyrimidinone (B8486647) moiety was screened for antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae, and for antifungal activity against Aspergillus niger and Candida albicans. nih.gov Similarly, studies on 1,5-benzodiazepine derivatives have shown high activity against bacteria such as Escherichia coli and Bacillus pumilus, and moderate antifungal effects against Candida albicans. nih.gov The antibacterial efficacy of some of these compounds was found to be comparable or superior to standard drugs like diazepam and streptomycin. nih.govwikipedia.org

These findings underscore the versatility of the diazepine core in designing molecules that can combat microbial and fungal infections, a critical area of research given the rise of drug-resistant pathogens. wikipedia.orgwikipedia.org

Compound ClassTarget OrganismActivity NotedSource
1H-1,4-Diazepines with pyrazolopyrimidinoneStaphylococcus aureusAntibacterial nih.gov
Klebsiella pneumoniaeAntibacterial
Aspergillus nigerAntifungal
Candida albicansAntifungal
1,5-Benzodiazepine derivativesEscherichia coliHigh Antibacterial nih.gov
Bacillus pumilusHigh Antibacterial
Candida albicansModerate Antifungal

Investigations into Central Nervous System (CNS) Activities (e.g., Anxiolytic, Anticonvulsant)

Derivatives of the 1,4-diazepane ring system, particularly the well-known 1,4-benzodiazepines, are renowned for their profound effects on the Central Nervous System (CNS). researchgate.net These compounds are widely recognized for their anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. nih.gov

Research into novel annulated pyrrolo nih.govbenzodiazepines has identified compounds with potent CNS activities. nih.gov In one study, a pentacyclic benzodiazepine derivative, PBDT 13, demonstrated significant anticonvulsant, sedative, and anxiolytic effects in mouse models. nih.gov Its potency was comparable to diazepam, a benchmark benzodiazepine, suggesting a similar mechanism of action via benzodiazepine receptors. nih.gov

The anticonvulsant properties of 1,4-benzodiazepine (B1214927) derivatives have been extensively studied in models like amygdaloid-kindled seizures. Structure-activity relationship studies have revealed that specific chemical features, such as a hydrogen or methyl group at position 1 and a nitro group at position 7, are crucial for potent anticonvulsant activity. These findings guide the rational design of new diazepane-based compounds with optimized CNS-related therapeutic effects.

Compound ClassAnimal ModelObserved CNS ActivityComparisonSource
Pentacyclic Pyrrolo nih.govbenzodiazepine (PBDT 13)MiceAnticonvulsant, Sedative, AnxiolyticPotency not significantly different from Diazepam nih.gov
1,4-Benzodiazepines (general)Rats (amygdaloid-kindled seizures)AnticonvulsantActivity dependent on specific substitutions

Studies on Anti-inflammatory and Neuroprotective Effects

Recent investigations have highlighted the potential of 1,4-diazepane derivatives beyond their traditional applications, with studies focusing on their neuroprotective and anti-inflammatory effects. These properties are particularly relevant for addressing neurodegenerative diseases like Alzheimer's.

A library of 38 derivatives based on the 1,4-diazepane scaffold was synthesized and evaluated for its ability to inhibit amyloid-beta (Aβ) aggregation, a key pathological event in Alzheimer's disease. The most promising of these compounds demonstrated significant neuroprotective capabilities, effectively rescuing neuronal cells from Aβ-induced cytotoxicity. Furthermore, derivatives incorporating antioxidant pharmacophores showed potent reactive oxygen species (ROS) scavenging activity.

In another study, novel 1,4-diazepane-based sigma receptor (σR) ligands were synthesized. These compounds were found to possess an excellent antioxidant profile and were protective for cells. The lead compound from this series emerged as an agent with high σ1R affinity, low cytotoxicity, and potent antioxidant activity, marking it as a candidate for further investigation into its neuroprotective potential.

Compound TypeBiological Target/ModelObserved EffectKey FindingSource
N-substituted 1,4-diazepane derivativesAβ42 aggregation & HT22 neuronal cellsNeuroprotection & ROS ScavengingRescued cells from Aβ42-induced cytotoxicity (47.9–57.4%)
Benzofurane-substituted diazepane (Compound 2c)Sigma-1 Receptor (σ1R)Antioxidant & NeuroprotectionHigh σ1R affinity and potent antioxidant activity

Pharmacokinetic and Pharmacodynamic Profiling of Diazepane-Based Compounds

The therapeutic success of any drug candidate is contingent upon its pharmacokinetic and pharmacodynamic properties. Understanding how the body absorbs, distributes, metabolizes, and excretes a compound is fundamental to its development.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The study of Absorption, Distribution, Metabolism, and Excretion (ADME) is critical for optimizing the drug-like properties of 1,4-diazepane derivatives. nih.gov Metabolic stability, in particular, is a key parameter that influences bioavailability and half-life. nih.gov

For the broader class of 1,4-benzodiazepines, it is known that they are typically well-absorbed orally and exhibit high binding to plasma proteins like albumin (around 90%). Their lipophilic nature allows for wide distribution in the body, with accumulation in fatty tissues. Metabolism primarily occurs in the liver, often involving the cytochrome P450 enzyme system, followed by conjugation with glucuronide or sulfate (B86663) before excretion via the urine.

While specific in vivo ADME data for this compound derivatives are not extensively detailed in the available literature, research on related analogs provides valuable insights. For example, a high-throughput screening campaign identified a class of 1,4-diazepane compounds as potent cannabinoid receptor 2 (CB2) agonists but noted their low metabolic stability. Subsequent optimization strategies led to the identification of compounds with improved stability in liver microsome assays and better pharmacokinetic profiles in rats.

In silico tools are also frequently employed to predict the ADME properties of novel diazepane derivatives. nih.gov These computational models can estimate parameters like lipophilicity and adherence to established guidelines such as Lipinski's rule of five, helping to prioritize compounds with favorable pharmacokinetic profiles early in the discovery process. nih.gov For instance, a series of 2,4-dimethyl substituted diazepane derivatives were synthesized and evaluated, with computational insights playing a role in understanding their potential as drug candidates. nih.gov

Evaluation of Bioavailability and Metabolic Stability

The bioavailability and metabolic stability of this compound derivatives are critical determinants of their clinical utility. Research in this area has largely centered on specific derivatives, providing insights into how the core structure influences these properties.

One of the most extensively studied derivatives is Ripasudil (K-115), a Rho kinase inhibitor. Due to its primary use as a topical ophthalmic solution for glaucoma, traditional oral bioavailability data is limited. However, studies on its systemic exposure following ocular administration indicate rapid disappearance from circulation. In humans, Ripasudil has a short half-life, estimated to be between 0.49 and 0.73 hours, and it is primarily excreted through urine. wikipedia.org This rapid elimination suggests a high degree of metabolic activity.

In vitro studies have elucidated the primary metabolic pathways of Ripasudil. The major metabolite in humans, M1, is formed through the action of aldehyde oxidase (AO). nih.gov Other metabolites, such as M2 and M4, are generated by cytochrome P450 enzymes, specifically CYP3A4/3A5 and CYP2C8. nih.gov The formation of M1 is the predominant metabolic route in human liver S9 fractions. nih.gov This reliance on aldehyde oxidase for its primary metabolism is a significant finding, as it distinguishes it from many other drugs that are primarily metabolized by CYP enzymes.

There are notable species differences in the metabolism of Ripasudil, which are attributed to variations in aldehyde oxidase activity. nih.gov For instance, after oral administration in rats, six different metabolites (M1 to M6) were identified in the plasma, indicating a more complex metabolic profile in this species compared to humans, where M1 is the main circulating metabolite after instillation. nih.gov

Another derivative, (S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane, has been investigated as a sigma-1 receptor ligand. While specific bioavailability percentages are not detailed in the available literature, its development as a potential therapeutic agent implies consideration of its metabolic fate. For a different class of 1,4-diazepane compounds developed as cannabinoid receptor 2 (CB2) agonists, initial findings indicated low metabolic stability. However, subsequent structural modifications led to the identification of derivatives with improved pharmacokinetic profiles, highlighting that the 1,4-diazepane core can be chemically modified to enhance metabolic stability.

Table 1: Metabolic Profile of Ripasudil (K-115)

MetaboliteFormation PathwayPrimary Enzyme(s)
M1 Major metabolic pathway in humansAldehyde Oxidase (AO)
M2 Minor metabolic pathwayCYP3A4/3A5
M4 Minor metabolic pathwayCYP2C8/3A4/3A5

Data derived from in vitro studies using human liver S9 fractions and recombinant enzyme systems. nih.gov

Drug Interaction Studies

The potential for drug-drug interactions is a critical aspect of the pharmacological evaluation of any new chemical entity. For derivatives of this compound, the focus has been on their interactions with co-administered ophthalmic agents and their potential to inhibit or induce metabolic enzymes.

Given that Ripasudil's primary metabolism is mediated by aldehyde oxidase and, to a lesser extent, by CYP3A4 and CYP2C8, there is a theoretical potential for interactions with drugs that are inhibitors or inducers of these enzymes. However, specific clinical drug-drug interaction studies evaluating these pathways are not extensively reported in the public domain. The rapid systemic clearance of Ripasudil after ocular administration may limit the clinical significance of such interactions.

In the context of its topical use, studies have been conducted to assess local drug interactions. One study investigated the concomitant use of Ripasudil with pilocarpine (B147212), another glaucoma medication. The results indicated that pilocarpine interfered with the intraocular pressure (IOP)-lowering effect of Ripasudil when administered together. nih.gov This suggests a pharmacodynamic interaction at the site of action rather than a pharmacokinetic one.

Conversely, when Ripasudil was co-administered with other common glaucoma medications, such as timolol (B1209231) (a beta-blocker) and latanoprost (B1674536) (a prostaglandin (B15479496) analogue), the combination was found to be effective, with only minor effects on the aqueous humor concentrations of each compound. drugbank.com This suggests a low potential for clinically significant pharmacokinetic interactions when used in combination with these specific agents.

General drug interaction information for Ripasudil indicates that no significant drug-drug, drug-food, or drug-disease interactions have been formally established. apollopharmacy.in This may be attributable to its localized administration and rapid systemic elimination.

Table 2: Summary of Drug Interaction Findings for Ripasudil

Interacting DrugType of StudyOutcomePotential Mechanism
Pilocarpine Clinical study in healthy subjectsPilocarpine interfered with Ripasudil-induced IOP reduction. nih.govPharmacodynamic interference at the conventional outflow pathway. nih.gov
Timolol Concomitant instillation studyAdditive IOP-lowering effect. drugbank.comComplementary mechanisms of action.
Latanoprost Concomitant instillation studyAdditive IOP-lowering effect. drugbank.comComplementary mechanisms of action.

Catalytic Applications of 2 Methyl 1,4 Diazepane Scaffolds

Utilization as Ligands in Metal-Catalyzed Reactions

The 2-methyl-1,4-diazepane framework and its derivatives are effective ligands in the field of metal-catalyzed reactions. Their ability to form stable complexes with a variety of transition metals allows for the fine-tuning of the metal center's electronic and steric properties, leading to enhanced catalytic activity and selectivity.

Transition Metal Complexes of Diazepane-Based Ligands

Derivatives of the 1,4-diazepane ring system have been successfully employed to create a range of transition metal complexes. These ligands can be functionalized to act as bidentate, tridentate, or even tetradentate chelators, coordinating to metal ions and stabilizing various geometries.

One notable example involves the tridentate ligand 6-amino-6-methylperhydro-1,4-diazepine (AAZ), which features a methyl group on the diazepine (B8756704) backbone. Research has shown that AAZ can form a complex with Nickel(II), Ni(AAZ)₂₂, where two AAZ ligands facially coordinate to the Ni(II) ion, resulting in a distorted octahedral geometry. acs.org The seven-membered diazepine ring in this complex adopts a pseudo-chair configuration. acs.org Structurally, the average Ni-N bond length of 2.113(2) Å in the [NiII(AAZ)₂]²⁺ complex is very similar to the 2.116(9) Å bond length found in the analogous [NiII( acs.organeN₃)₂]²⁺ cation, indicating that AAZ can effectively mimic the chelate properties of the well-known 1,4,7-triazacyclononane (B1209588) ( acs.organeN₃) ligand. acs.org

Other research has focused on scandium, yttrium, and lanthanum complexes utilizing ligands such as 1,4,6-trimethyl-6-pyrrolidin-1-yl-1,4-diazepane. researchgate.net Scandium alkyl derivatives have also been synthesized with monoanionic fac-κ³ tridentate ligands derived from 6-amino-1,4-diazepine. researchgate.net Furthermore, molybdenum and tungsten dioxo complexes have been prepared with tridentate aminomonophenolate ligands derived from 1-methyl-1,4-diazepane, such as 1-methyl-4-(2-hydroxybenzyl)-1,4-diazepane. thieme-connect.com These complexes feature hexa-coordinate metal centers in a cis-dioxo configuration. thieme-connect.com

Table 1: Examples of Transition Metal Complexes with Diazepane-Based Ligands

Ligand Name/Derivative Metal Ion Complex Example Coordination Geometry Source(s)
6-Amino-6-methylperhydro-1,4-diazepine (AAZ) Nickel(II) Ni(AAZ)₂₂ Distorted Octahedral acs.org
1,4,6-Trimethyl-6-pyrrolidin-1-yl-1,4-diazepane Scandium(III), Yttrium(III), Lanthanum(III) (L)M(CH₂SiMe₃)₃ Not Specified researchgate.net
[6-RN-1,4,6-trimethyl-1,4-diazepine]⁻ Scandium(III) (L¹)Sc(CH₂SiMe₃)₂(THF) Not Specified researchgate.net
1-Methyl-4-(2-hydroxy-3,5-di-tert-butylbenzyl)-1,4-diazepane Molybdenum(VI), Tungsten(VI) [MO₂Cl(L)] (M=Mo, W) Distorted Octahedral (cis-dioxo) thieme-connect.com
1,4-Bis[(pyridin-2-yl-methyl)]-1,4-diazepane Nickel(II) Ni(L)₂ Distorted Square-Planar acs.orgsmolecule.com

Application in CO₂ Conversion and Organic Carbonate Synthesis

A significant application of metal complexes featuring diazepane-based ligands is the catalytic conversion of carbon dioxide (CO₂) into value-added chemical products, such as organic carbonates. acs.org Nickel(II) complexes synthesized with N,N'-disubstituted 1,4-diazepane ligands have demonstrated high efficiency in this transformation. acs.orgresearchgate.net

Specifically, complexes like Ni(L¹)₂ and Ni(L²)₂, where L¹ is 1,4-bis[(pyridin-2-yl-methyl)]-1,4-diazepane and L² is 1,4-bis[2-(pyridin-2-yl)ethyl]-1,4-diazepane, have been employed as catalysts for the synthesis of organic carbonates from epoxides and CO₂. acs.orgsmolecule.com These reactions can proceed using CO₂ from atmospheric air (1 atm) and without the need for a co-catalyst. acs.orgresearchgate.net Under these conditions, a maximum yield of 25% with a turnover number (TON) of 500 was achieved. acs.orgsmolecule.com When pure CO₂ gas (1 atm) was used, the catalytic efficiency increased dramatically, reaching a yield of up to 89% and a TON of 1780. acs.orgsmolecule.com This represented the highest catalytic efficiency reported for CO₂ fixation using nickel-based catalysts at the time. acs.orgsmolecule.com

The proposed reaction mechanism suggests that the reaction proceeds through the formation of CO₂-bound nickel species. acs.orgsmolecule.com In the absence of an organic substrate, these catalysts form carbonate-bridged dinuclear nickel(II) complexes, which have been isolated and characterized. acs.orgsmolecule.com

Table 2: Catalytic Performance of Ni(II)-Diazepane Complexes in Propylene Carbonate Synthesis

Catalyst CO₂ Source Pressure (atm) Yield (%) TON TOF (h⁻¹) Source(s)
Ni(II) complex of 1,4-bis[(pyridin-2-yl-methyl)]-1,4-diazepane Air 1 25 500 63 researchgate.net
Ni(II) complex of 1,4-bis[(pyridin-2-yl-methyl)]-1,4-diazepane Pure CO₂ 1 89 1780 222 researchgate.net

Organocatalysis with Chiral this compound Derivatives

Organocatalysis, which utilizes small, metal-free organic molecules to catalyze chemical reactions, has become a cornerstone of modern synthesis. mdpi.com Chiral diamines are a well-established class of organocatalysts, often employed in asymmetric transformations. researchgate.netrsc.org For instance, protonated chiral 1,2-diamines, such as derivatives of 1,2-diphenylethylenediamine (DPEN), have been successfully used as organocatalysts in asymmetric aldol (B89426) and nitroso aldol reactions. researchgate.netmdpi.com These catalysts typically operate by forming nucleophilic enamines or activating electrophiles through hydrogen bonding. mdpi.com

While the principle of using chiral diamines in organocatalysis is robust, the direct application of chiral this compound derivatives as organocatalysts is not widely documented in the reviewed scientific literature. Research has more commonly focused on the synthesis of chiral 1,4-diazepanes as target molecules or their use as ligands in metal-based catalysis. researchgate.net However, the success of analogous chiral diamines suggests the potential of 1,4-diazepane scaffolds in this field. chemrxiv.org The development of pluripotent chiral diamine catalysts that are effective in both organic and aqueous media highlights the ongoing innovation in this area, creating opportunities for new catalysts, potentially including those based on the 1,4-diazepane framework. chemrxiv.org

Asymmetric Catalysis Employing Diazepane-Derived Catalysts

Asymmetric catalysis is critical for producing enantiomerically pure compounds, which are vital in the pharmaceutical industry. While the this compound scaffold itself is not typically the catalyst, significant advances have been made in using biocatalysis to produce important chiral molecules that contain this ring system.

A key example is the enzymatic intramolecular asymmetric reductive amination for the synthesis of chiral 1,4-diazepanes. acs.orgdiva-portal.org This biocatalytic method has been developed to produce both the (R)- and (S)-enantiomers of 5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole, a key intermediate for pharmaceuticals like the insomnia drug Suvorexant. acs.orgacs.org The catalysts in this process are enzymes known as imine reductases (IREDs). acs.orgsmolecule.com

Researchers identified several enantiocomplementary IREDs capable of catalyzing this intramolecular cyclization with high enantioselectivity. diva-portal.org For instance, the (R)-selective IRED from Leishmania major (IR1) and the (S)-selective IRED from Micromonospora echinaurantiaca (IR25) were particularly effective. acs.orgdiva-portal.org To enhance the process, protein engineering was used to improve the catalytic efficiency of the wild-type enzymes. acs.org Through saturation mutagenesis, a double mutant of IR1, labeled Y194F/D232H, was created, which showed a 61-fold increase in catalytic efficiency compared to the wild-type enzyme. researchgate.netacs.orgdiva-portal.org This biocatalytic approach provides an effective and green method for constructing valuable chiral 1,4-diazepanes with high enantiomeric excess (93% to >99%). researchgate.netdiva-portal.orgacs.org

Table 3: Catalytic Efficiency of Imine Reductases (IREDs) in Asymmetric Synthesis

Enzyme (Catalyst) Origin Selectivity Catalytic Efficiency (k_cat/K_m) (s⁻¹mM⁻¹) Source(s)
IR1 (Wild-Type) Leishmania major (R)-enantiomer 0.027 researchgate.netacs.orgdiva-portal.org
IR25 (Wild-Type) Micromonospora echinaurantiaca (S)-enantiomer 0.962 researchgate.netacs.orgdiva-portal.org
Y194F/D232H Mutant of IR1 (R)-enantiomer 1.647 (61-fold increase) researchgate.netacs.orgdiva-portal.org

Future Directions and Emerging Research Avenues in 2 Methyl 1,4 Diazepane Chemistry and Biology

Development of Novel Synthetic Methodologies for Complex Diazepane Architectures

The synthesis of 1,4-diazepane derivatives has traditionally presented challenges, but recent advancements are paving the way for more efficient and versatile methods. d-nb.info Researchers are actively exploring new strategies to construct complex diazepane architectures with greater control over stereochemistry and substitution patterns.

One promising approach involves domino processes that allow for the synthesis of 1,4-diazepanes from simple starting materials in a step- and atom-economical manner. researchgate.netacs.org These methods often proceed through the in situ generation of reactive intermediates, such as aza-Nazarov reagents, followed by intramolecular cyclization. researchgate.netacs.org Such strategies can even be performed under solvent-free conditions, enhancing their sustainability. researchgate.netacs.org

Furthermore, transition-metal-free intermolecular amphoteric diamination of allenes has emerged as a powerful tool for the one-step synthesis of a variety of carbon-substituted 1,4-diazepanes under mild conditions using inexpensive and readily available reagents. d-nb.info The exploration of visible-light-induced energy-transfer catalysis is also opening new avenues for radical pyridine (B92270) migrations, which could be adapted to create intricate diazepane scaffolds. chinesechemsoc.org These innovative synthetic methods are crucial for expanding the accessible chemical space of 2-Methyl-1,4-diazepane derivatives, enabling the synthesis of novel compounds with unique structural features.

Exploration of New Biological Targets and Therapeutic Applications

The 1,4-diazepane ring system is a recognized scaffold in medicinal chemistry, with derivatives showing a broad spectrum of biological activities. scirp.orgsemanticscholar.org While research on this compound itself is still emerging, its structural analogs have shown promise in targeting various biological pathways. The presence of the methyl group on the diazepane ring can significantly influence its chemical reactivity and biological activity compared to the parent 1,4-diazepane. smolecule.com

Future research will likely focus on exploring the potential of this compound derivatives as modulators of novel biological targets. For instance, derivatives of the 1,4-diazepane scaffold have been investigated for their activity as factor Xa inhibitors for anticoagulant and antithrombotic applications, and as 5-HT6 antagonists for cognitive disorders. nih.govopenpharmaceuticalsciencesjournal.com The unique stereochemistry of compounds like (S)-1-BOC-2-methyl-diazepane highlights the importance of chirality in designing potent and selective therapeutic agents.

The exploration of this compound derivatives as ligands for specific receptors or enzymes is a key area of interest. smolecule.com For example, aryl-substituted 1,4-diazepanes are believed to have an affinity for the serotonin (B10506) 5-hydroxytryptamine 2C (5HT2C) receptor. google.com Moreover, the development of derivatives as anticancer agents is another promising avenue, with some homopiperazine (B121016) (1,4-diazepane) derivatives showing activity against cancer cell lines. scirp.orgsemanticscholar.org

Integration of Artificial Intelligence and Robotics in Diazepane Research

Sustainable and Green Chemistry Approaches in Diazepane Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including diazepanes, to minimize environmental impact and improve efficiency. mdpi.comnih.gov Future research in this compound synthesis will undoubtedly emphasize the development of more sustainable and eco-friendly methodologies.

Key areas of focus include the use of greener solvents, such as water or ionic liquids, and even solvent-free reaction conditions. researchgate.netacs.orgacs.org The development of catalytic methods using recyclable catalysts, such as heteropolyacids or biocatalysts, is another important strategy for reducing waste and improving atom economy. mdpi.commdpi.com For example, imine reductases have been successfully used for the biocatalytic synthesis of chiral 1,4-diazepanes. acs.org

Microwave-assisted synthesis and other non-traditional activation methods are also being explored to shorten reaction times and reduce energy consumption. mdpi.commdpi.com The use of biomass-derived feedstocks is another emerging area in the sustainable synthesis of N-heterocycles. rsc.org By embracing these green chemistry approaches, the synthesis of this compound and its derivatives can be made more environmentally benign and economically viable.

Advanced Material Science Applications of Diazepane-Containing Polymers or Frameworks

Beyond its therapeutic potential, the 1,4-diazepane scaffold holds promise for applications in material science, particularly in the development of novel polymers and metal-organic frameworks (MOFs). The unique structural and electronic properties of diazepane derivatives can be harnessed to create materials with tailored functionalities.

Diazepam-loaded polymeric micelles have been studied for drug delivery applications, demonstrating the potential of diazepane-containing polymers in controlled release systems. nih.govbanglajol.inforesearchgate.netbrieflands.com The incorporation of diazepane units into polymer backbones could lead to materials with interesting thermal, mechanical, or optical properties. For instance, molecularly imprinted polymers using diazepam as a template have been developed for selective separation applications. doaj.org

In the realm of MOFs, ligands containing aliphatic backbones, such as those derived from diazepanes, are gaining attention for creating frameworks with unique properties like flexibility and selective gas adsorption. mdpi.com The introduction of functional groups, such as urea (B33335), into diazepine-based linkers has been shown to enhance the adsorption of gases like SO2 and NH3 in MOFs. hhu.de The surface of MOFs can also be modified with ligand-appended molecules, opening up possibilities for catalysis and sensing applications. nih.gov Future research could explore the use of this compound as a building block for constructing novel MOFs with tailored pore structures and functionalities for applications in gas storage, separation, and catalysis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methyl-1,4-diazepane and its derivatives?

  • Methodological Answer : The synthesis of this compound derivatives typically involves reductive amination or cyclization of diamines with ketones/aldehydes. For example, chiral derivatives like (R)-1,5-Dimethyl-1,4-diazepane are synthesized via catalytic reductive amination under reflux conditions using ethanol as a solvent . Cyclization reactions often require careful control of temperature and pH to stabilize the seven-membered ring structure. Purification methods such as chromatography or crystallization are critical to isolate enantiopure forms .

Q. How does the substitution pattern on the diazepane ring influence physicochemical properties?

  • Methodological Answer : Substituents like alkyl chains (e.g., methyl, propyl) or aromatic groups (e.g., benzyl) significantly alter lipophilicity and reactivity. For instance, the propyl group in 1-Propyl-1,4-diazepane enhances membrane permeability compared to shorter-chain analogs, as shown in comparative studies of diazepane derivatives . Computational tools like logP calculations and molecular docking can predict these effects. Experimental validation via HPLC retention times or partition coefficient assays is recommended .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictions often arise from variations in substituents or assay conditions. A systematic approach includes:

  • Structural Comparison : Use X-ray crystallography (as in 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one ) to confirm stereochemistry.
  • Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature) to isolate variables.
  • SAR Analysis : Compare derivatives like 1-Methyl-1,4-diazepane (anticonvulsant) vs. 1-Ethyl-1,4-diazepane (anxiolytic) to identify substituent-activity trends .

Q. How can computational modeling predict interactions of this compound derivatives with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) and molecular dynamics simulations are used to analyze binding affinities. For example, studies on 1-(2-fluorobenzoyl)-1,4-diazepane utilized docking simulations to predict interactions with bacterial efflux pumps . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics .

Q. What are the challenges in stereochemical control during synthesis of chiral diazepane derivatives?

  • Methodological Answer : Chiral resolution of intermediates (e.g., using chiral HPLC) or asymmetric catalysis (e.g., Ru-BINAP complexes) is critical. For (R)-1,5-Dimethyl-1,4-diazepane, enantiomeric excess (ee) was achieved via kinetic resolution during cyclization . Monitor reactions with polarimetry or chiral shift reagents (e.g., Eu(hfc)₃) for real-time ee analysis .

Key Methodological Recommendations

  • Synthesis : Optimize cyclization conditions (e.g., solvent polarity, catalysts) to minimize side products .
  • Characterization : Use 2D NMR (e.g., HSQC, NOESY) to confirm ring conformation and substituent orientation .
  • Biological Testing : Pair in vitro assays (e.g., MIC for antimicrobial activity) with in silico ADMET profiling to prioritize candidates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.